molecular formula C12H23O3Si4 B094767 Phenyltris(dimethylsiloxy)silane CAS No. 18027-45-7

Phenyltris(dimethylsiloxy)silane

Cat. No.: B094767
CAS No.: 18027-45-7
M. Wt: 327.65 g/mol
InChI Key: YKSADNUOSVJOAS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WY 50295 involves the alkylation of the disodium salt of an optically active hydroxyacid with 2-chloromethylquinoline in dimethylformamide (DMF). This reaction yields WY 50295 free acid, which is then reacted with tromethamine in aqueous ethanol to form the final product .

Chemical Reactions Analysis

WY 50295 primarily undergoes reactions typical of its functional groups. The compound can participate in:

    Oxidation: Due to the presence of aromatic rings, it can undergo oxidation reactions under specific conditions.

    Substitution: The quinoline moiety allows for various substitution reactions, particularly electrophilic aromatic substitution.

    Reduction: The compound can be reduced under appropriate conditions, although this is less common in its typical applications.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Properties

InChI

InChI=1S/C12H23O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)12-10-8-7-9-11-12/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSADNUOSVJOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884793
Record name Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18027-45-7
Record name Trisiloxane, 3-((dimethylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018027457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyltris(dimethylsiloxy)silane
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Phenyltris(dimethylsiloxy)silane
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Phenyltris(dimethylsiloxy)silane
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Phenyltris(dimethylsiloxy)silane
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Phenyltris(dimethylsiloxy)silane
Customer
Q & A

Q1: What anomalous behavior does Tris(dimethylsiloxy)phenylsilane exhibit under elevated pressure, and what is the proposed explanation?

A1: Unlike typical glass formers, Tris(dimethylsiloxy)phenylsilane exhibits a narrowing of the structural α-relaxation loss peak with increasing pressure and temperature at a constant peak frequency. [] This unusual behavior, observed through broadband dielectric relaxation measurements, is attributed to a reduction in intermolecular coupling at elevated pressures. [] This interpretation is supported by the observed decrease in separation between the α-relaxation and the Johari-Goldstein secondary relaxation, as well as a lower fragility index (m) at 1.7 GPa compared to ambient pressure. []

Q2: How does incorporating Tris(dimethylsiloxy)phenylsilane into epoxy thermosets impact their properties?

A2: Incorporating Tris(dimethylsiloxy)phenylsilane, particularly a derivative called SITEUP synthesized from eugenol epoxy and Tris(dimethylsiloxy)phenylsilane, significantly enhances the toughness of epoxy thermosets. [] Epoxy thermosets modified with 20% SITEUP demonstrated an 84% increase in impact strength while maintaining high flexural strength. [] This improvement is attributed to the plastic deformation facilitated by siloxane segments within the thermosetting network. [] The incorporated Si-O-Si segments enhance energy absorption by increasing polymer chain mobility under stress, leading to improved thermal stability and damping characteristics. []

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